tert-Butyl 4-(6-fluoro-1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)piperidine-1-carboxylate
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Overview
Description
Tert-Butyl 4-(6-fluoro-1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C₁₇H₂₂FN₃O₃. It is a derivative of piperidine and contains a fluorinated benzimidazole moiety. This compound is of interest in various scientific research applications due to its unique structure and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(6-fluoro-1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Core: Piperidine is reacted with appropriate reagents to introduce the carboxylate group.
Introduction of the Fluorinated Benzimidazole Moiety: The fluorinated benzimidazole group is introduced through a series of reactions involving fluorination and cyclization processes.
Protection and Deprotection Steps: The tert-butyl group is introduced to protect the carboxylate group during the synthesis process and is later removed if necessary.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and yield. The process may include the use of catalysts and optimized reaction conditions to achieve cost-effective production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The fluorinated benzimidazole moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed to modify the compound's structure.
Substitution Reactions: Substitution at the piperidine ring or the benzimidazole moiety can be achieved using different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological activity of tert-Butyl 4-(6-fluoro-1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)piperidine-1-carboxylate is being explored for potential therapeutic applications
Medicine: Research is ongoing to determine the medicinal properties of this compound. It may have applications in the treatment of diseases or conditions related to its biological activity.
Industry: In the chemical industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which tert-Butyl 4-(6-fluoro-1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)piperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic or biological outcomes. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Benzimidazole Derivatives: Other benzimidazole derivatives with different substituents.
Fluorinated Piperidines: Piperidines with different fluorination patterns.
Carboxylate-Protected Compounds: Other compounds with carboxylate protection groups.
Uniqueness: Tert-Butyl 4-(6-fluoro-1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)piperidine-1-carboxylate is unique due to its specific combination of the fluorinated benzimidazole moiety and the piperidine ring. This combination provides distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
tert-butyl 4-(5-fluoro-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O3/c1-17(2,3)24-16(23)20-8-6-12(7-9-20)21-14-5-4-11(18)10-13(14)19-15(21)22/h4-5,10,12H,6-9H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXDRALMRYZRCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C3=C(C=C(C=C3)F)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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